3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid is a synthetic organic compound characterized by the presence of a bromine atom, difluoromethyl group, and a pyrazole ring
Scientific Research Applications
3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of biological pathways and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the formation of the pyrazole ring through cyclization reactions, followed by the introduction of the bromine and difluoromethyl groups. The final step involves the attachment of the butanoic acid moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired chemical transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups into the molecule.
Comparison with Similar Compounds
Similar Compounds
- 3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]butanoic acid
- 4-Bromo-3,5-difluoroanisole
- 4-Bromo-3-fluorobenzaldehyde
Uniqueness
3-[4-Bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid is unique due to the combination of its bromine, difluoromethyl, and pyrazole moieties. This combination imparts distinct chemical and biological properties that differentiate it from other similar compounds. The presence of the difluoromethyl group, in particular, can enhance the compound’s stability and reactivity, making it valuable for various applications.
Properties
IUPAC Name |
3-[4-bromo-5-(difluoromethyl)-3-methylpyrazol-1-yl]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrF2N2O2/c1-4(3-6(15)16)14-8(9(11)12)7(10)5(2)13-14/h4,9H,3H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFRYKOAYHPOQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C(F)F)C(C)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrF2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.